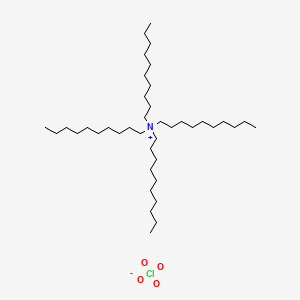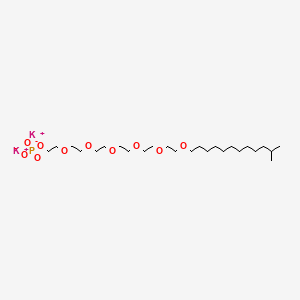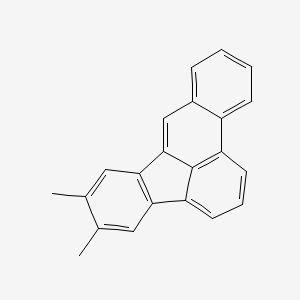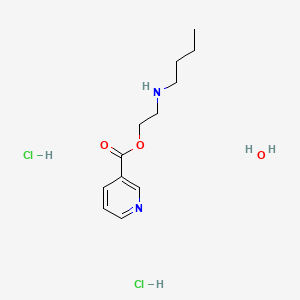
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a butylaminoethyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate typically involves the esterification of 3-pyridinecarboxylic acid with 2-(butylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The dihydrochloride salt formation and hydration steps are typically carried out in controlled environments to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or piperidine derivatives.
Substitution: Substituted pyridine or ester derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A structural isomer with similar chemical properties.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another structural isomer with distinct biological activities.
Uniqueness
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity compared to its isomers. The presence of the butylaminoethyl ester moiety allows for unique interactions with molecular targets, making it valuable in various research applications.
Propiedades
Número CAS |
89054-75-1 |
|---|---|
Fórmula molecular |
C12H22Cl2N2O3 |
Peso molecular |
313.22 g/mol |
Nombre IUPAC |
2-(butylamino)ethyl pyridine-3-carboxylate;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H18N2O2.2ClH.H2O/c1-2-3-6-13-8-9-16-12(15)11-5-4-7-14-10-11;;;/h4-5,7,10,13H,2-3,6,8-9H2,1H3;2*1H;1H2 |
Clave InChI |
XPVLDIZJWMUQDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCOC(=O)C1=CN=CC=C1.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


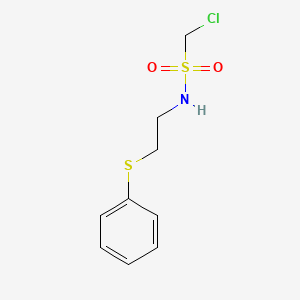
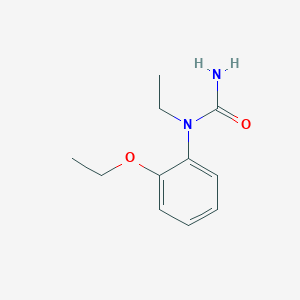
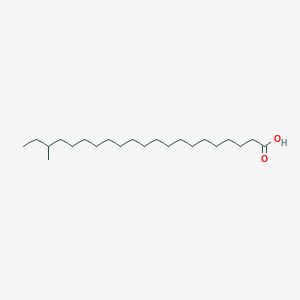

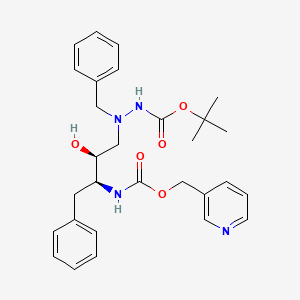
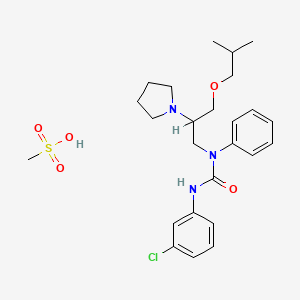
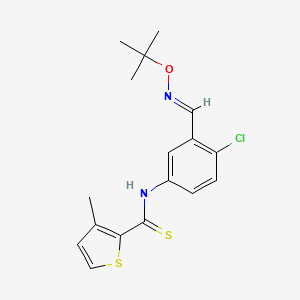
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
